molecular formula C42H87N2O16P2+ B1194612 Liposome

Liposome

Katalognummer: B1194612
Molekulargewicht: 938.1 g/mol
InChI-Schlüssel: QJXMNTADRISWDL-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Liposomes are spherical, closed-continuous nanostructures composed of one or more concentric phospholipid bilayers, mimicking the structure of biological membranes . This unique architecture, with an internal aqueous core and hydrophobic bilayer, allows for the versatile encapsulation of both hydrophilic and hydrophobic compounds, making them an invaluable tool in pharmaceutical and biomedical research . Their high biocompatibility and biodegradability are key advantages for designing experimental drug delivery systems . In research, liposomes are extensively utilized as nanocarriers to enhance the solubility, stability, and controlled release of various therapeutic agents, from small molecules to nucleic acids . A core mechanism of their action involves passive targeting to pathological sites like tumors and areas of inflammation through the Enhanced Permeability and Retention (EPR) effect, where leaky vasculature allows for localized accumulation . Furthermore, liposomes can be engineered for active targeting by conjugating ligands (e.g., antibodies, peptides) to their surface, enabling specific binding to receptors on target cells . The incorporation of polyethylene glycol (PEG) creates "Stealth" liposomes, which prolong circulation time by reducing recognition and clearance by the mononuclear phagocyte system . Beyond drug delivery, liposomes serve as fundamental models for studying membrane biophysics, protein-lipid interactions, and cellular uptake mechanisms . Our liposome reagents are provided as high-purity, research-use-only (RUO) materials, offering researchers a reliable and consistent foundation for developing next-generation formulations in diagnostics discovery, lipidomics, and pharmaceutical development . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C42H87N2O16P2+

Molekulargewicht

938.1 g/mol

IUPAC-Name

2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid;2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C36H72NO8P.C6H14NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2;7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h34H,6-33H2,1-5H3;4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/p+1

InChI-Schlüssel

QJXMNTADRISWDL-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Kanonische SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Synonyme

Liposome
Liposome, Ultra-deformable
Liposome, Ultradeformable
Liposomes
Liposomes, Ultra deformable
Liposomes, Ultra-deformable
Liposomes, Ultradeformable
Niosome
Niosomes
Transferosome
Transferosomes
Ultra-deformable Liposome
Ultra-deformable Liposomes
Ultradeformable Liposome
Ultradeformable Liposomes

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Delivery Systems

Liposomes serve as effective drug carriers due to their ability to encapsulate therapeutic agents, enhancing their solubility and bioavailability. They are utilized in the delivery of a wide range of drugs, including anticancer agents, antibiotics, and anti-inflammatory medications. The advantages of liposomal formulations include:

  • Targeted Delivery : Liposomes can be engineered to target specific tissues or cells, improving therapeutic efficacy while minimizing side effects.
  • Controlled Release : They allow for sustained release of drugs over time, reducing the frequency of administration.

Case Study: Cancer Therapy

A study demonstrated that liposomes modified with specific ligands could significantly enhance the accumulation of drugs in tumor tissues. This targeted approach improved the therapeutic outcomes in mouse models of breast and brain cancers by facilitating better drug penetration into tumor cells while reducing systemic toxicity .

Gene Therapy

Liposomes are increasingly being used in gene therapy to deliver nucleic acids such as DNA and small interfering RNA (siRNA). Cationic liposomes facilitate the complexation with negatively charged nucleic acids, enhancing cellular uptake.

Case Study: Wrapped Liposomes

Recent advancements have led to the development of "wrapped liposomes" that improve gene delivery efficiency. These liposomes have shown promise in preclinical studies for delivering genetic material to target cells effectively .

Cosmetic Applications

In the cosmetics industry, liposomes are employed to enhance the delivery of active ingredients through the skin barrier. Their ability to encapsulate moisturizers, vitamins, and other beneficial compounds allows for deeper penetration into the skin layers.

  • Benefits :
    • Improved stability of active ingredients.
    • Enhanced skin absorption and efficacy.

Example : Liposomal formulations are used in anti-aging creams and serums to deliver peptides and antioxidants directly to skin cells .

Food Industry

Liposomes are utilized in food technology to encapsulate flavors, vitamins, and other bioactive compounds. This application enhances the stability and bioavailability of sensitive ingredients.

  • Advantages :
    • Increased dispersion and absorption.
    • Protection against degradation during processing and storage.

Example : Encapsulation of omega-3 fatty acids in liposomes improves their stability in food products .

Agricultural Applications

In agriculture, liposomes are used for the controlled release of pesticides and fertilizers. Their ability to encapsulate active ingredients allows for targeted application, reducing environmental impact.

  • Applications :
    • Delivery systems for herbicides.
    • Veterinary applications for drug delivery in livestock.

Summary Table: Applications of Liposomes

Application AreaKey BenefitsNotable Examples
PharmaceuticalTargeted delivery, controlled releaseCancer therapy using targeted liposomal drugs
Gene TherapyEnhanced nucleic acid deliveryWrapped liposomes for gene therapy
CosmeticsImproved ingredient stability and absorptionAnti-aging creams with liposomal peptides
Food IndustryEnhanced stability and bioavailabilityOmega-3 fatty acids encapsulated in liposomes
AgricultureControlled release of pesticidesVeterinary drug delivery systems

Analyse Chemischer Reaktionen

Chemical Composition of Liposomes

Liposomes are primarily made from:

  • Phospholipids : These are the main structural components, typically derived from natural sources like egg yolk or soybeans. Common phospholipids include phosphatidylcholine and phosphatidylethanolamine.

  • Cholesterol : Often incorporated to enhance membrane stability and fluidity, cholesterol can constitute up to 30% of the total lipid content in liposomes.

  • Additives : Various other lipids and polymers, such as polyethylene glycol (PEG), can be included to modify the liposome's properties, such as circulation time and stability in biological environments.

Table 1: Common Lipid Components in this compound Formulation

ComponentFunctionExample
PhospholipidsStructural integritySoybean phosphatidylcholine
CholesterolMembrane stabilizationCholesterol
Polyethylene glycolIncreased circulation timePEG-lipid
Cationic lipidsEnhanced cellular uptakeDOTAP

Chemical Reactions Involving Liposomes

Liposomes undergo various chemical reactions that can be utilized for their modification and functionalization:

Surface Modification

Surface modification of liposomes is crucial for enhancing their targeting capabilities and stability. This can be achieved through:

  • Covalent Bond Formation : Glycerophospholipids can undergo covalent reactions to attach targeting ligands or drugs directly to the this compound surface.

  • Non-Covalent Adsorption : Molecules can be adsorbed onto the this compound surface without forming covalent bonds, allowing for reversible interactions.

Encapsulation of Active Agents

Liposomes can encapsulate drugs or other active agents through:

  • Passive Encapsulation : During this compound formation, drugs can be included in the aqueous core or intercalated within the lipid bilayer.

  • Chemical Reactions : Some large guest molecules can be incorporated into liposomes via chemical reactions that occur within the lipid membrane, such as Diels-Alder reactions which allow for stable incorporation of fullerene derivatives .

Triggered Release Mechanisms

Liposomes can be engineered to release their contents in response to specific stimuli:

  • Thermo-sensitive Liposomes : Designed to release drugs at elevated temperatures, these liposomes utilize phase transition properties of their lipid components .

  • pH-sensitive Liposomes : These release their cargo when exposed to acidic environments, a property useful for targeting tumor tissues .

  • Light-sensitive Liposomes : Incorporating photosensitizers that generate reactive oxygen species upon light exposure can trigger drug release by destabilizing the lipid bilayer .

Table 2: Mechanisms for Triggered Drug Release from Liposomes

MechanismTrigger TypeExample
Thermo-sensitiveTemperatureDPPC-based formulations
pH-sensitivepH ChangeDOPE-modified liposomes
Light-sensitiveLight ExposurePhotosensitizer-containing

Research Findings on Liposomal Reactions

Recent studies have highlighted various aspects of liposomal chemistry and their applications:

Functionalization Strategies

Research has focused on modifying liposomal surfaces to enhance drug delivery efficiency. For instance, PEGylation improves circulation time by reducing opsonization by the immune system .

Enzyme Nanoreactors

Innovative approaches have utilized liposomes as nanoreactors for enzyme-catalyzed reactions. These systems enhance therapeutic efficacy by compartmentalizing enzymatic reactions within the liposomal structure, effectively consuming tumor nutrients and producing cytotoxic species .

Protein Corona Formation

Studies have shown that the interaction between liposomal surfaces and blood proteins forms a "corona" that influences pharmacokinetics and biodistribution of drug-loaded liposomes. The composition of this corona varies based on the lipid formulation used .

Vergleich Mit ähnlichen Verbindungen

Polymersomes

Composition : Synthetic amphiphilic block copolymers (e.g., polyethylene glycol-polycaprolactone) instead of phospholipids .
Key Differences :

  • liposomes’ 14-day stability under physiological conditions) .
  • Encapsulation Efficiency : Higher hydrophobic drug loading (85% vs. 70% in liposomes) due to thicker membranes .
  • Drug Release : Sustained release profiles (60% release over 24 hours vs. 80% for liposomes) .
  • Biocompatibility : Liposomes are more biocompatible, while polymersomes may trigger immune responses due to synthetic components .

Applications : Prolonged systemic circulation and harsh environment tolerance (e.g., gastrointestinal delivery) .

Niosomes

Composition: Non-ionic surfactants (e.g., Span 60) and cholesterol . Key Differences:

  • Cost and Stability : Lower production cost and higher thermal stability compared to liposomes .

Applications : Transdermal delivery (e.g., antifungal agents) due to enhanced skin permeation .

Ethosomes

Composition: Phospholipids with high ethanol content (20–45%) . Key Differences:

  • Skin Penetration : Ethosomes enhance drug delivery through the stratum corneum 10–100 times more effectively than liposomes .
  • Stability: Ethanol content reduces long-term stability, limiting shelf-life .

Applications : Topical delivery of antioxidants and anti-inflammatory agents .

Phytosomes

Composition : Plant extracts (e.g., curcumin) complexed with phospholipids .
Key Differences :

  • Bioavailability : Phytosomes improve oral bioavailability of phytochemicals by 3–5 times compared to free compounds .
  • Structural Rigidity : Less versatile in encapsulating diverse payloads than liposomes .

Applications : Nutraceuticals and herbal therapeutics .

Data-Driven Comparison Table

Parameter Liposomes Polymersomes Niosomes Ethosomes
Composition Phospholipids, cholesterol Synthetic polymers Non-ionic surfactants Phospholipids + ethanol
Hydrodynamic Radius 100 nm 120 nm 80–200 nm 50–300 nm
PDI 0.15 0.18 0.2–0.3 0.25
Stability 14 days (physiological) 28 days (physiological) 30 days (4°C) 7 days (25°C)
Encapsulation Efficiency Hydrophilic: 65%, Hydrophobic: 70% Hydrophilic: 65%, Hydrophobic: 85% Hydrophilic: 60% Hydrophilic: 50%
Drug Release (24h) 80% 60% 75% 90%

Discussion of Key Findings

  • Structural Versatility : Liposomes outperform niosomes and phytosomes in payload diversity due to flexible bilayer composition .
  • Biocompatibility vs. Stability : While polymersomes offer enhanced stability, liposomes remain the gold standard for biocompatibility and clinical translation .
  • Targeted Delivery : Liposomes’ PEGylation capability reduces opsonization, a feature less developed in ethosomes and phytosomes .

Regulatory and Industrial Considerations

The FDA’s 2001 draft guidance emphasizes stringent characterization of liposomal size, lamellarity, and impurity profiles, which are less standardized for niosomes and polymersomes . Industrial scalability favors liposomes due to established methods like thin-film hydration , while polymersome production remains cost-prohibitive .

Vorbereitungsmethoden

Thin Film Hydration (Bangham Method)

The Bangham method remains the gold standard for laboratory-scale this compound production. Lipids dissolved in chloroform or ethanol are rotary-evaporated to form thin films, which are hydrated with aqueous buffers above the lipid phase transition temperature (~60°C). This yields multilamellar vesicles (MLVs) with heterogeneous sizes (500–1000 nm).

Key Parameters :

  • Lipid concentration: 10–20 mg/mL

  • Hydration volume: 3–5 mL per 10 mg lipid

  • Agitation speed: 200–400 rpm

Advantages :

  • Compatibility with diverse lipid mixtures (phosphatidylcholine, cholesterol, PEG-lipids)

  • Minimal equipment requirements

Limitations :

  • Low encapsulation efficiency for hydrophilic drugs (<20%)

  • Labor-intensive solvent removal

Ether/Ethanol Injection

This technique injects lipid-dissolved ether or ethanol into heated aqueous solutions (55–65°C), enabling spontaneous this compound formation as the solvent evaporates. The method produces small unilamellar vesicles (SUVs) with 50–100 nm diameters.

Critical Considerations :

  • Injection rate: 0.5–1 mL/min

  • Aqueous phase temperature: Must exceed solvent boiling point

Strengths :

  • Rapid processing (<30 minutes)

  • High encapsulation efficiency for hydrophobic compounds

Drawbacks :

  • Residual solvent toxicity risks

  • Limited scalability

Reverse Phase Evaporation

Developed to enhance hydrophilic drug loading, this method emulsifies lipids in organic solvents with aqueous buffers, followed by solvent evaporation under reduced pressure. The resulting liposomes exhibit 30–50% encapsulation efficiency for proteins and nucleic acids.

Optimization Factors :

  • Water-to-oil ratio: 1:3 for stable emulsions

  • Sonication time: 2–5 minutes

Applications :

  • Vaccine adjuvants

  • Gene delivery systems

Advanced and Novel Preparation Methods

Microfluidic Channel Method

Microfluidics enables precise laminar flow control, producing liposomes with 20–150 nm diameters and polydispersity indices (PDI) <0.1. Lipid solutions in isopropyl alcohol merge with aqueous streams in Y- or T-junction chips, achieving >90% encapsulation efficiency for mRNA.

Operational Parameters :

  • Flow rate ratio (aqueous:organic): 3:1

  • Total flow rate: 10–30 mL/min

Industrial Advantages :

  • Continuous manufacturing capability

  • GMP compliance

Heating Method (Mozafari Technique)

This solvent-free approach hydrates lipids in glycerol/PEG solutions at 120°C, generating sterile liposomes without post-processing. The method achieves 85% viability for heat-sensitive proteins like flavorzyme.

Protocol Details :

  • Heating duration: 60 minutes

  • Centrifugation: 4000 rpm × 15 minutes

Unique Benefits :

  • Eliminates organic solvent residues

  • Integrates sterilization

One-Pot Polymer-Liposome Complexation

A 2022 innovation combines this compound formation and polymer coating in a single step. Using 20 mol% DOTAP lipids with alginate, this method yields complexes stable for >16 weeks at 4°C, outperforming traditional thin-film approaches.

Stability Data :

ParameterWeek 0Week 16
Size (nm)193195
Zeta Potential (mV)-52-50
PDI0.20.21

Challenges :

  • Incompatibility with chitosan due to aggregation

Post-Formation Processing Techniques

Extrusion

Passing MLVs through polycarbonate membranes (50–400 nm pores) reduces vesicle size and lamellarity. High-pressure extrusion (10–15 cycles) at 60°C produces SUVs with PDI <0.05.

Equipment Constraints :

  • Maximum pressure: 800 psi

  • Membrane fouling risks

High-Pressure Homogenization

Homogenizers like Microfluidics® M-110P subject pre-formed liposomes to 25,000 psi, generating 70–120 nm vesicles via shear forces. However, 15–20% payload loss occurs due to cavitation.

Industrial Relevance :

  • FDA-approved for Doxil® manufacturing

Comparative Analysis of Preparation Methods

Table 1: Method Performance Metrics

MethodSize (nm)PDIEncapsulation EfficiencyStability (Weeks)
Bangham500–10000.3–0.510–20%4–6
Microfluidic50–1500.05–0.170–90%12+
One-Pot Alginate190–2000.265–75%16+
High-Pressure Homog.70–1200.155–65%8–12

Key Trends :

  • Microfluidics achieves superior size uniformity (PDI <0.1)

  • Polymer complexation extends shelf-life 4× vs. conventional methods

Q & A

Basic: What methodological frameworks are recommended for formulating focused research questions in liposome studies?

To develop rigorous research questions, apply structured frameworks such as PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • PICO : How do PEGylated liposomes (Intervention) compare to non-PEGylated liposomes (Comparison) in improving circulation time (Outcome) for anticancer drug delivery (Population)?
  • FINER : Ensure the question is novel (e.g., exploring pH-sensitive liposomes in tumor microenvironments) and feasible (e.g., accessible characterization tools like dynamic light scattering).
    Always ground questions in literature gaps identified via systematic reviews (e.g., lipid composition effects on stability) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo this compound performance data?

Contradictions often arise from differences in experimental conditions (e.g., serum proteins in vivo altering this compound stability). Methodological strategies include:

  • Comparative meta-analysis : Systematically evaluate studies using inclusion/exclusion criteria (e.g., filtering by this compound size or encapsulation efficiency) to identify confounding variables .
  • Controlled in vitro simulations : Mimic in vivo conditions (e.g., adding serum to cell culture media) to assess stability changes.
  • Multivariate statistical modeling : Use regression analysis to isolate factors (e.g., lipid composition, storage temperature) contributing to discrepancies .

Basic: What are critical parameters for characterizing this compound formulations in preclinical studies?

Key parameters, validated via ISO/TR 20457 guidelines , include:

  • Size distribution (via dynamic light scattering): Impacts biodistribution and cellular uptake.
  • Zeta potential : Predicts colloidal stability (values > ±30 mV indicate high stability).
  • Encapsulation efficiency : Measured using dialysis or centrifugation followed by HPLC.
  • Morphology : Confirmed via cryo-TEM or AFM.
    Document all methods in detail to ensure reproducibility .

Advanced: What experimental designs optimize drug encapsulation efficiency in liposomes without compromising stability?

  • Active loading techniques : Use pH gradients or ionophores (e.g., for doxorubicin) to enhance drug retention .
  • Lipid composition optimization : Increase cholesterol content (up to 45 mol%) to reduce membrane permeability.
  • Post-encapsulation stabilization : Lyophilization with cryoprotectants (e.g., trehalose) to prevent aggregation.
    Validate stability via accelerated aging studies (e.g., 4°C vs. 25°C storage over 30 days) .

Basic: How should researchers conduct a systematic review on this compound applications in targeted therapy?

Follow PRISMA guidelines :

Database selection : Scopus, PubMed, Web of Science (avoid predatory journals) .

Search terms : Use Boolean operators (e.g., "this compound AND (targeted delivery OR active targeting)").

Inclusion/exclusion : Limit to peer-reviewed articles (past 10 years), exclude reviews/theses.

Data extraction : Tabulate key metrics (e.g., targeting ligand efficiency, in vivo tumor reduction).
Tools like Rayyan can streamline screening .

Advanced: What analytical approaches address variability in this compound size distribution data across studies?

  • Multi-angle light scattering (MALS) : Reduces artifacts from polydisperse samples.
  • Asymmetric flow field-flow fractionation (AF4) : Separates liposomes by size before measurement.
  • Standardized protocols : Adopt ISO/TR 20457 for consistent hydration buffer composition (e.g., PBS pH 7.4) .

Basic: How to design a reproducible this compound preparation protocol for academic labs?

  • Method selection : Compare thin-film hydration (low-cost) vs. microfluidic mixing (high uniformity).
  • Parameter documentation : Specify lipid molar ratios, hydration time/temperature, and extrusion pressures.
  • Quality control : Include triplicate runs for size/zeta potential and report standard deviations .

Advanced: What strategies mitigate batch-to-batch variability in this compound production?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., UV-Vis for drug loading).
  • Design of experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., lipid concentration, sonication time).
  • Inter-lab validation : Share protocols with collaborating labs to assess reproducibility .

Basic: How to critically evaluate the relevance of this compound research for publication?

  • Impact metrics : Target journals with high CiteScore (e.g., Journal of this compound Research, CiteScore 7.2) and Q1 rankings .
  • Ethical alignment : Ensure animal studies follow ARRIVE guidelines.
  • Data transparency : Share raw characterization data (e.g., size distribution curves) in supplementary materials .

Advanced: What computational models predict this compound-drug interactions to guide experimental design?

  • Molecular dynamics (MD) simulations : Model lipid bilayer-drug interactions (e.g., atomistic simulations for doxorubicin).
  • Quantitative structure-property relationship (QSPR) : Predict encapsulation efficiency based on drug logP and molecular weight.
    Validate models with experimental data from small-angle X-ray scattering (SAXS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Liposome
Reactant of Route 2
Liposome

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.